Phenyl [3-(isocyanatomethyl)phenyl]carbamate
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Overview
Description
Phenyl [3-(isocyanatomethyl)phenyl]carbamate is an organic compound that features a phenyl ring substituted with an isocyanatomethyl group and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl [3-(isocyanatomethyl)phenyl]carbamate typically involves the reaction of phenyl isocyanate with 3-(isocyanatomethyl)phenol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Phenyl isocyanate+3-(isocyanatomethyl)phenol→Phenyl [3-(isocyanatomethyl)phenyl]carbamate
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. Common catalysts include bismuth (III) oxide, which has been shown to be effective in the catalytic decomposition of methyl N-phenyl carbamate to produce phenyl isocyanate .
Chemical Reactions Analysis
Types of Reactions: Phenyl [3-(isocyanatomethyl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the isocyanate group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic conditions.
Major Products:
Oxidation: Formation of phenyl [3-(carboxymethyl)phenyl]carbamate.
Reduction: Formation of phenyl [3-(aminomethyl)phenyl]carbamate.
Substitution: Formation of phenyl [3-(substituted methyl)phenyl]carbamate.
Scientific Research Applications
Phenyl [3-(isocyanatomethyl)phenyl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactive isocyanate group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of carbamate-based pharmaceuticals.
Industry: Utilized in the production of polymers and coatings due to its ability to form stable carbamate linkages.
Mechanism of Action
The mechanism of action of Phenyl [3-(isocyanatomethyl)phenyl]carbamate involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively. This reactivity is exploited in various applications, including the formation of polymeric materials and the modification of biological molecules.
Comparison with Similar Compounds
Phenyl [3-(isocyanatomethyl)phenyl]carbamate can be compared with other similar compounds such as:
Phenyl isocyanate: A simpler compound with a single isocyanate group.
Methyl N-phenyl carbamate: A related compound used in the synthesis of phenyl isocyanate.
Phenyl [3-(aminomethyl)phenyl]carbamate: A reduced form of the compound with an amine group instead of an isocyanate group.
Uniqueness: this compound is unique due to the presence of both an isocyanate group and a carbamate group, which allows it to participate in a wide range of chemical reactions and applications.
Properties
CAS No. |
38886-89-4 |
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Molecular Formula |
C15H12N2O3 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
phenyl N-[3-(isocyanatomethyl)phenyl]carbamate |
InChI |
InChI=1S/C15H12N2O3/c18-11-16-10-12-5-4-6-13(9-12)17-15(19)20-14-7-2-1-3-8-14/h1-9H,10H2,(H,17,19) |
InChI Key |
LCSZFOSZPDUSJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CC=CC(=C2)CN=C=O |
Origin of Product |
United States |
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